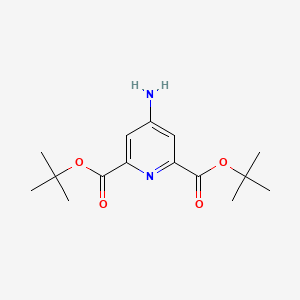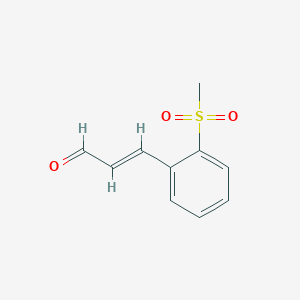![molecular formula C10H10IN3 B13123061 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method produces libraries of fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted heating and other catalytic processes in laboratory settings suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Iodine, bromine, and other halogens.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine stands out due to its unique cyclobutyl and iodine substituents, which confer distinct chemical and biological properties compared to other imidazopyridines .
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-cyclobutyl-7-iodo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10IN3/c11-7-4-5-12-10-8(7)13-9(14-10)6-2-1-3-6/h4-6H,1-3H2,(H,12,13,14) |
InChI Key |
XPYSTGGTUAFPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=NC=CC(=C3N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


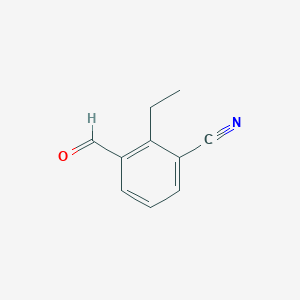
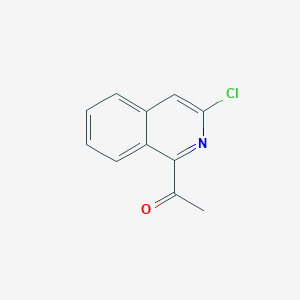
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
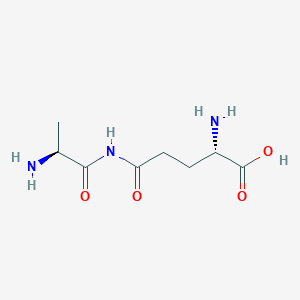
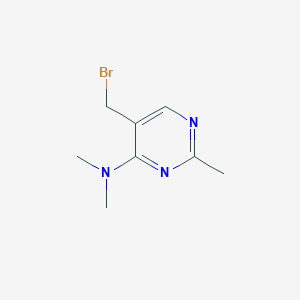
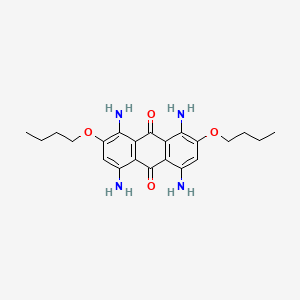
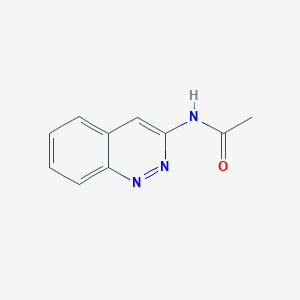
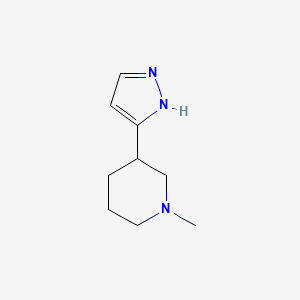
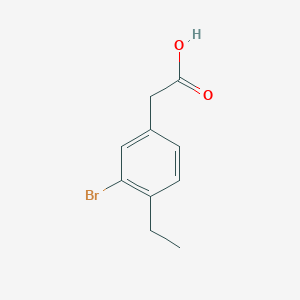

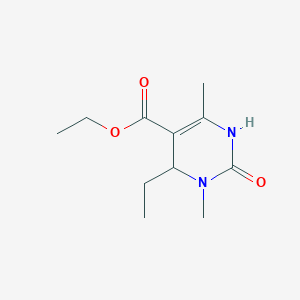
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
